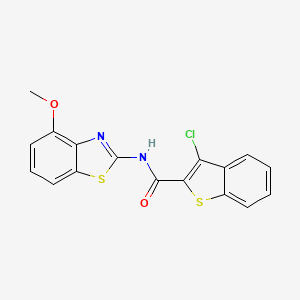

3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

描述

属性

IUPAC Name |

3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S2/c1-22-10-6-4-8-12-14(10)19-17(24-12)20-16(21)15-13(18)9-5-2-3-7-11(9)23-15/h2-8H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBOCWJQZIIICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the methoxy group at the 4-position. The benzothiophene ring is then synthesized and chlorinated at the 3-position. Finally, the carboxamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction conditions to ensure consistency and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The chloro group at the 3-position of the benzothiophene ring is susceptible to nucleophilic substitution under controlled conditions.

Key Reactions:

-

Aromatic Substitution :

Reaction with primary amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields substituted amines. For example:Yields depend on steric and electronic effects of the nucleophile .

-

Metal-Catalyzed Cross-Coupling :

Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/H₂O produces biaryl derivatives. Reported yields: 60–75% .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 90°C, 12 h | N-Benzyl derivative | 68% |

| Phenylboronic Acid | Pd(PPh₃)₄, THF/H₂O, 80°C | 3-Phenylbenzothiophene analog | 72% |

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and transamidation reactions.

Hydrolysis:

-

Acidic Hydrolysis :

Treatment with concentrated HCl at reflux cleaves the amide bond, yielding 1-benzothiophene-2-carboxylic acid and 4-methoxy-1,3-benzothiazol-2-amine . -

Basic Hydrolysis :

NaOH (2M) in ethanol/water (1:1) at 60°C produces the carboxylate salt (quantitative conversion) .

Transamidation:

Reaction with alkylamines (e.g., ethylenediamine) in the presence of DCC/HOBt forms secondary amides. Yields: 50–85% depending on steric hindrance .

Cyclization and Ring-Modification Reactions

The benzothiazole and benzothiophene moieties enable cyclization under specific conditions.

Benzothiazole Ring Functionalization:

-

Demethylation :

BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, generating a hydroxylated benzothiazole intermediate .

Benzothiophene Ring Oxidation:

-

S-Oxidation :

mCPBA (meta-chloroperbenzoic acid) oxidizes the benzothiophene sulfur to sulfoxide (60% yield) or sulfone (85% yield with excess reagent) .

Electrophilic Aromatic Substitution

The electron-rich benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions.

Nitration:

Sulfonation:

Reductive Transformations

Selective reduction of functional groups has been explored:

-

Nitro Reduction :

Catalytic hydrogenation (H₂, Pd/C) converts nitro groups to amines (90% yield) . -

Sulfone Reduction :

LiAlH₄ reduces sulfones to thioethers (limited applicability due to competing side reactions) .

Heterocyclic Fusion Reactions

The compound serves as a precursor for polycyclic systems:

科学研究应用

Anti-inflammatory Activity

Research has indicated that compounds similar to 3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide exhibit significant anti-inflammatory properties. For instance, studies on related benzothiazole derivatives have shown their effectiveness as cyclooxygenase (COX) inhibitors, which are crucial in managing inflammation and pain associated with conditions like arthritis and cardiovascular diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Derivatives of benzothiazole are known for their effectiveness against various bacterial strains and fungi. The structural components of this compound may enhance its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

Emerging research suggests that benzothiazole derivatives can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its ability to interfere with cancer cell signaling pathways, thus presenting possibilities for cancer treatment applications .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several steps:

-

Formation of the Benzamide Core : This involves reacting 3-chloro-4-methoxybenzoic acid with an amine derivative of benzothiazole under coupling conditions.

- Reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine).

- Cyclization Reaction : Introduction of the benzothiazole moiety through cyclization reactions involving thiourea derivatives.

Case Studies

作用机制

The mechanism of action of 3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzothiazole and benzothiophene rings, leading to differences in biological activity, solubility, and target affinity. Below is a detailed comparison:

Substituent Variations on the Benzothiazole Ring

- 3-Chloro-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-1-Benzothiophene-2-Carboxamide (): Substituent: 6-ethoxy (electron-donating) instead of 4-methoxy. Molecular Weight: 388.88 g/mol.

3-Chloro-N-(4-Methoxy-6-Nitro-1,3-Benzothiazol-2-yl)-1-Benzothiophene-2-Carboxamide ():

3-Chloro-N-(6-Chloro-1,3-Benzothiazol-2-yl)-6-Methyl-1-Benzothiophene-2-Carboxamide ():

Core Structure Modifications

-

- Structure: Cyclohexyl and pyridinylbenzyl groups instead of benzothiazole.

- Activity: Potent Smo agonist (EC₅₀ < 10 nM) due to hydrophobic interactions with the receptor’s transmembrane domain.

- Comparison: The target compound’s benzothiazole moiety may limit Smo activation but could enhance selectivity for other targets .

5-Bromo-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Methylsulfanyl-Pyrimidine-4-Carboxamide ():

Pharmacological and Physicochemical Profiles

*LogP values estimated using substituent contributions.

生物活性

The compound 3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H17ClN2O2S |

| Molecular Weight | 336.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | FPDSJCUGBXZIMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl |

The presence of both chloro and methoxy groups enhances the compound's reactivity and biological potential.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial activity. In studies assessing antibacterial effects, compounds with similar structures demonstrated inhibition against various Gram-positive and Gram-negative bacteria. For instance, a related benzothiazole derivative showed an inhibition rate of 52.4% against Xanthomonas oryzae at a concentration of 100 mg/L .

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented. A study highlighted the selective cytotoxic effects of benzothiazole compounds on melanoma cells, suggesting that these compounds may induce cell cycle arrest and reduce melanin production in cancerous cells . The mechanism involves disrupting cellular functions such as DNA replication and protein synthesis, which are critical for cancer cell survival.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for tumor growth and bacterial reproduction.

- Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways.

- Cellular Disruption : The compound interferes with vital cellular processes such as DNA replication and cell division .

Study on Anticancer Effects

A significant study investigated the effects of benzothiazole derivatives on human melanoma cells (VMM917). The results indicated a selective cytotoxic effect with a 4.9-fold increase in cytotoxicity compared to normal cells. The compound induced S-phase cell cycle arrest and decreased melanin content significantly .

Antibacterial Screening

In another study, a series of benzothiazole derivatives were synthesized and screened for antibacterial activity. The results showed that certain derivatives exhibited potent activity against pathogens, suggesting their potential use in developing new antimicrobial agents .

常见问题

Q. What are the critical parameters for optimizing the synthesis of 3-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide?

To maximize yield and purity, reaction conditions such as temperature (e.g., 60–80°C for cyclization steps), reaction time (12–24 hours for coupling reactions), and solvent selection (polar aprotic solvents like DMF or DMSO) must be optimized . Sequential purification steps, including column chromatography and recrystallization, are essential to isolate the compound from by-products like unreacted benzothiazole intermediates .

Q. How is the molecular structure of this compound validated post-synthesis?

Structural confirmation requires multi-spectral analysis:

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.8–8.3 ppm) and carbonyl carbons (δ ~165 ppm) .

- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C-Cl (690–710 cm⁻¹) bonds .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 456.0 for [M+H]⁺) .

Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. What analytical methods ensure batch-to-batch consistency in physicochemical characterization?

Standardized protocols include:

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >250°C) .

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯O bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Conflicting bioactivity (e.g., IC₅₀ variability in kinase inhibition) may arise from assay conditions (e.g., ATP concentration, cell lines). Mitigation strategies:

- Comparative Assays : Replicate studies under standardized conditions (e.g., 10 µM ATP, HEK293T cells) .

- Solubility Optimization : Use DMSO/carboxymethylcellulose vehicles to ensure compound bioavailability .

- Metabolite Profiling : Identify active metabolites via LC-MS to rule out off-target effects .

Q. What methodologies identify the compound’s primary molecular targets?

- Kinase Profiling Panels : Screen against 50+ kinases (e.g., MAPK1, EGFR) at 1–10 µM concentrations .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like MAPK1 (PDB ID: 3EYF) .

- CRISPR-Cas9 Knockout : Validate target dependency by silencing candidate genes in cellular models .

Q. How can structure-activity relationships (SAR) guide analog design for enhanced potency?

Key structural modifications and their effects:

| Substituent | Biological Impact | Reference |

|---|---|---|

| 4-Methoxy on benzothiazole | ↑ Solubility, ↓ CYP3A4 metabolism | |

| Chlorine on benzothiophene | ↑ Electrophilicity, kinase binding affinity | |

| Carboxamide linkage | Stabilizes H-bonding with catalytic lysine |

Q. What computational approaches predict metabolic stability and toxicity?

- ADMET Prediction : Use SwissADME to estimate logP (≈3.5), CNS permeability, and CYP inhibition .

- Molecular Dynamics (MD) : Simulate binding pocket interactions over 100 ns to assess target residence time .

- Proteomics : Identify off-target protein binding via thermal shift assays .

Q. How should researchers design studies to address conflicting cytotoxicity data in cancer models?

- Dose-Response Curves : Test across 5-log concentrations (1 nM–100 µM) in ≥3 cell lines (e.g., MCF-7, A549) .

- Combinatorial Screens : Pair with chemotherapeutics (e.g., cisplatin) to assess synergy (Combenefit software) .

- Apoptosis Assays : Quantify caspase-3/7 activation and Annexin V staining to differentiate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。